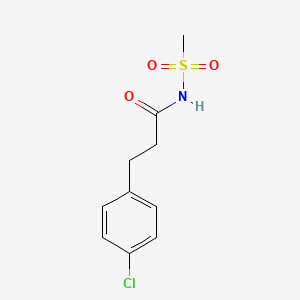

3-(4-chlorophenyl)-N-methanesulfonylpropanamide

Description

Properties

Molecular Formula |

C10H12ClNO3S |

|---|---|

Molecular Weight |

261.73 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-N-methylsulfonylpropanamide |

InChI |

InChI=1S/C10H12ClNO3S/c1-16(14,15)12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13) |

InChI Key |

SUFORFMFDNRBFO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Example Preparation of 3-(4-chlorophenyl)sulfonylpropanehydrazide

- Starting from 4-chlorobenzenesulfonyl chloride, reaction with 3-aminopropanoic acid derivatives or hydrazine leads to the formation of 3-(4-chlorophenyl)sulfonylpropanehydrazide.

- This hydrazide intermediate is a versatile building block for further derivatization, including amidation and cyclization reactions.

- Use of dry pyridine as a base and solvent

- Reflux conditions for 30 minutes to 1 hour

- Workup by pouring into cold water and filtration of the precipitate

- Yields typically range from 70% to 90%

- Characterization by IR (N-H, C=O, SO2 bands), 1H NMR (aromatic and aliphatic protons), and mass spectrometry confirming molecular ion peaks.

Amidation with Methanesulfonamide

The key step to introduce the N-methanesulfonyl group involves amidation of the carboxylic acid or hydrazide intermediate with methanesulfonamide or its derivatives.

Methodology:

- Activation of the carboxylic acid or acid chloride intermediate (e.g., using thionyl chloride or carbodiimides)

- Nucleophilic substitution by methanesulfonamide under controlled temperature

- Use of organic solvents such as ethanol or pyridine to facilitate the reaction

- Purification by recrystallization from ethanol or aqueous ethanol

Typical conditions:

| Step | Conditions | Notes |

|---|---|---|

| Acid activation | Thionyl chloride, reflux | Converts acid to acid chloride |

| Amidation | Methanesulfonamide, pyridine, reflux | Forms N-methanesulfonyl amide |

| Purification | Recrystallization from ethanol | Yields pure product |

Yields: 60–80% depending on purity and reaction scale.

Alternative Synthetic Routes and Cyclization Reactions

Several derivatives of the 3-(4-chlorophenyl)sulfonylpropanehydrazide have been synthesized by cyclization or condensation reactions, which may provide insight into structural analogs or intermediates relevant to the target compound.

- Reaction with acetonyl acetone and glacial acetic acid yields N-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives.

- Treatment with 2,5-dimethoxy tetrahydrofuran in acetic acid affords N-(1H-pyrrol-1-yl)propanamide analogs.

- Cyclization with carbon disulfide and potassium hydroxide followed by acidification produces oxadiazole-thiol derivatives.

These transformations demonstrate the chemical versatility of the sulfonylpropanehydrazide scaffold and potential routes for functional group modifications.

The methanesulfonyl group introduction often involves oxidation steps or sulfonylation reactions using catalytic oxidizing agents and peroxides.

- Catalytic oxidizing agents such as sodium tungstate (a tungsten-based catalyst) are used.

- Peroxides like hydrogen peroxide or sodium peroxide serve as oxidants.

- Strong acids (e.g., sulfuric acid, trifluoroacetic acid) can catalyze dehydration or sulfonylation steps.

- Solvents used include toluene, xylene, hexanes, or water depending on reaction specifics.

Summary Table of Key Preparation Steps

| Step No. | Intermediate / Reagent | Reaction Type | Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|---|---|

| 1 | 4-chlorobenzenesulfonyl chloride + hydrazine | Sulfonylation + hydrazide formation | Pyridine, reflux, 30 min | 70–90 | IR, 1H NMR, MS |

| 2 | 3-(4-chlorophenyl)sulfonylpropanoic acid | Acid activation | Thionyl chloride, reflux | 75–85 | IR, MS |

| 3 | Acid chloride + methanesulfonamide | Amidation | Pyridine, reflux | 60–80 | IR, 1H NMR, MS |

| 4 | Hydrazide + acetonyl acetone | Condensation / cyclization | Acetic acid, reflux, 4 hours | 60–65 | IR, NMR, LC-MS |

| 5 | Sulfonylation oxidation | Oxidation / sulfonylation | Sodium tungstate catalyst, peroxide, acid catalyst | Variable | IR, MS, elemental analysis |

Research Findings and Analytical Data

- IR Spectroscopy: Characteristic bands include N-H stretching (~3200–3300 cm^-1), aromatic C-H (~3000 cm^-1), amide C=O (~1650–1750 cm^-1), and sulfonyl S=O (~1100–1300 cm^-1).

- 1H NMR: Aromatic protons of 4-chlorophenyl ring appear as multiplets around 7.4–7.9 ppm; methylene protons adjacent to sulfonyl and amide groups show triplets in the 2.5–3.6 ppm range.

- Mass Spectrometry: Molecular ion peaks consistent with calculated molecular weights plus sodium adducts (M+Na)+ or protonated species (M+H)+ confirm molecular structure.

- Melting Points: Range from 130 °C to over 220 °C depending on derivative and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-methanesulfonylpropanamide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Hydrolysis: Under acidic or basic conditions, the methanesulfonyl group can be cleaved, resulting in the formation of 3-(4-chlorophenyl)propanol and methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile used, products such as 3-(4-chlorophenyl)-N-azidopropanamide or 3-(4-chlorophenyl)-N-thiocyanatopropanamide can be formed.

Hydrolysis: The major products are 3-(4-chlorophenyl)propanol and methanesulfonic acid.

Scientific Research Applications

3-(4-chlorophenyl)-N-methanesulfonylpropanamide has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antitumor agents and enzyme inhibitors.

Chemical Biology: The compound is used in the study of protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-methanesulfonylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties compared to 3-(4-chlorophenyl)-N-methanesulfonylpropanamide:

Key Observations:

Substituent Effects on Bioactivity: The methanesulfonyl group in the target compound likely improves solubility compared to sulfamoyl (NH2SO2) or sulfanyl (S-) analogs, which may aggregate more readily . Dimethylamino-sulfonyl derivatives (e.g., ) exhibit basicity, enabling interactions with acidic biological targets, whereas the non-basic mesyl group may favor passive membrane diffusion.

Crystallographic and Stability Features :

- Sulfamoyl-containing analogs (e.g., ) form hydrogen-bonded networks (N—H⋯O), enhancing crystallinity, while methanesulfonyl groups may reduce intermolecular hydrogen bonding, affecting crystal packing.

Synthetic Versatility: The 4-chlorophenyl group is a common pharmacophore in antimicrobial and anti-inflammatory agents, as seen in . The mesyl group is often used to block metabolic degradation in drug candidates, a feature absent in sulfanyl or acetamido derivatives.

Biological Activity

3-(4-chlorophenyl)-N-methanesulfonylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 239.73 g/mol

Research indicates that compounds with a similar structure often interact with various biological targets, including enzymes and receptors. The sulfonamide group in this compound may enhance its ability to inhibit certain enzymes, particularly those involved in metabolic pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Anticancer Effects

In vitro studies indicate that this compound may possess anticancer properties. For example, related sulfonamide compounds have been shown to inhibit cell proliferation in various cancer cell lines, including colon adenocarcinoma cells . The mechanism appears to involve mitochondrial disruption and apoptosis induction.

Case Study 1: Anticancer Activity

A study focused on the effects of a sulfonamide derivative on human colon adenocarcinoma cells. The results indicated that the compound led to mitochondrial enlargement within 24 hours of exposure, which was associated with increased apoptosis rates. The study concluded that the compound's mechanism involved mitochondrial sequestration and disruption of cellular energy metabolism .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | GC3/c1 | 3.6 | Mitochondrial disruption |

| Related Sulfonamide | HCT116 | 2.0 | Apoptosis induction |

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of related compounds on HMG-CoA reductase, an important enzyme in cholesterol biosynthesis. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of established statins, indicating a potential for developing more effective cholesterol-lowering agents .

Q & A

Synthesis and Reaction Optimization

Basic: Q. 1.1 What are common synthetic routes for 3-(4-chlorophenyl)-N-methanesulfonylpropanamide, and what intermediates are critical for yield optimization? The synthesis typically involves coupling 4-chlorophenylpropanamide precursors with methanesulfonyl chloride under anhydrous conditions. Key intermediates include 3-(4-chlorophenyl)propanamide, which undergoes sulfonylation at the amide nitrogen. Reaction optimization requires strict control of temperature (0–5°C) and stoichiometric ratios to minimize byproducts like over-sulfonylated derivatives .

Advanced: Q. 1.2 How can solvent polarity and catalyst selection influence regioselectivity in sulfonylation reactions of this compound? Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonyl group transfer by stabilizing charged intermediates. Catalytic bases like pyridine or triethylamine improve reaction efficiency by scavenging HCl generated during sulfonylation. Computational studies (DFT) suggest that solvent polarity modulates transition-state energy, favoring N-sulfonylation over O-sulfonylation .

Structural Characterization

Basic: Q. 2.1 Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound? High-resolution mass spectrometry (HRMS) confirms molecular weight (±1 ppm), while H/C NMR identifies substituents:

- NMR : A singlet at δ 3.2 ppm (CHSO) and aromatic protons at δ 7.2–7.4 ppm (4-chlorophenyl) .

- IR : Strong absorption bands at 1320 cm (S=O asymmetric stretch) and 1150 cm (S=O symmetric stretch) .

Advanced: Q. 2.2 How can crystallographic data resolve contradictions in NMR assignments for sulfonamide derivatives? Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond-length and angle data. For example, crystallography of analogous compounds (e.g., 3-chloro-N-(4-sulfamoylphenyl)propanamide) confirms sulfonamide geometry and validates NMR shifts for rotational isomers .

Biological Activity and Mechanism

Basic: Q. 3.1 What in vitro models are suitable for preliminary screening of this compound’s bioactivity? Use enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) or cell viability assays (MTT) against cancer lines (e.g., MCF-7 or HeLa). The 4-chlorophenyl group enhances membrane permeability, while the sulfonamide moiety may target enzymatic active sites .

Advanced: Q. 3.2 How can structure-activity relationship (SAR) studies elucidate the role of the methanesulfonyl group in target binding? Compare bioactivity of analogs with substituted sulfonyl groups (e.g., tosyl vs. mesyl). Molecular docking simulations (AutoDock Vina) predict binding affinities to targets like COX-2 or kinases. For example, replacing methanesulfonyl with bulkier groups reduces activity due to steric hindrance .

Data Analysis and Computational Modeling

Advanced: Q. 4.1 What computational strategies predict the compound’s reactivity in nucleophilic environments? Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attack. For this compound, the sulfonamide sulfur exhibits high electrophilicity, making it reactive toward thiol-containing biomolecules .

Contradiction Resolution in Experimental Data

Advanced: Q. 5.1 How can researchers address discrepancies between theoretical and experimental pKa values for the sulfonamide group? Use potentiometric titration in varying solvent systems (e.g., water-DMSO mixtures) to measure experimental pKa. Compare with COSMO-RS simulations that account for solvation effects. Discrepancies often arise from solvent polarity or hydrogen-bonding interactions not modeled in initial computations .

Analytical Method Development

Advanced: Q. 6.1 What HPLC conditions optimize separation of this compound from synthetic byproducts? Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA). Retention times correlate with logP values: the compound’s logP (~2.8) suggests elution at ~12 min (40% acetonitrile). UV detection at 254 nm tracks the 4-chlorophenyl chromophore .

Stability and Degradation Pathways

Advanced: Q. 7.1 What degradation products form under accelerated storage conditions (40°C/75% RH), and how are they characterized? Hydrolysis of the sulfonamide group produces 3-(4-chlorophenyl)propanamide and methanesulfonic acid. LC-MS/MS with MRM mode identifies degradation products. Forced degradation studies (acid/base/oxidative) guide formulation strategies, such as lyophilization to limit hydrolytic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.